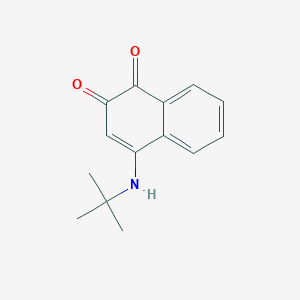
4-(tert-Butylamino)naphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butylamino)naphthalene-1,2-dione is a synthetic organic compound derived from naphthalene. It is characterized by the presence of a tert-butylamino group attached to the naphthalene ring at the 4-position and two carbonyl groups at the 1 and 2 positions. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)naphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,2-naphthoquinone and tert-butylamine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-(tert-Butylamino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation Products: Higher oxidation state naphthoquinones.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthoquinones depending on the reagents used.
科学研究应用
4-(tert-Butylamino)naphthalene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The biological activity of 4-(tert-Butylamino)naphthalene-1,2-dione is primarily attributed to its quinone structure, which can undergo redox cycling. This redox activity generates reactive oxygen species (ROS), leading to oxidative stress in cells. The compound can interact with various molecular targets, including enzymes and proteins, disrupting cellular processes and leading to cytotoxic effects. The exact pathways and targets may vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties but lacking the tert-butylamino group.
2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and pigments.
2,3-Dichloro-1,4-naphthoquinone: Exhibits different reactivity due to the presence of chlorine atoms.
Uniqueness
4-(tert-Butylamino)naphthalene-1,2-dione is unique due to the presence of the tert-butylamino group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
54961-93-2 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
4-(tert-butylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)13(17)10-7-5-4-6-9(10)11/h4-8,15H,1-3H3 |
InChI 键 |
YWHIHVFXOCDMTO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC1=CC(=O)C(=O)C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


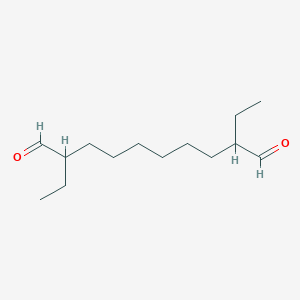
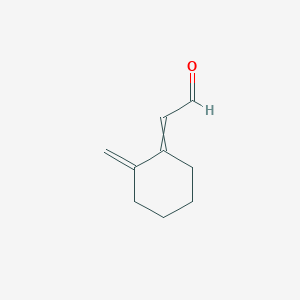
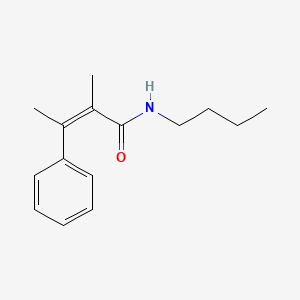
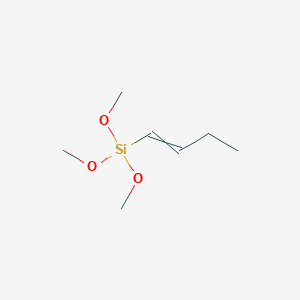
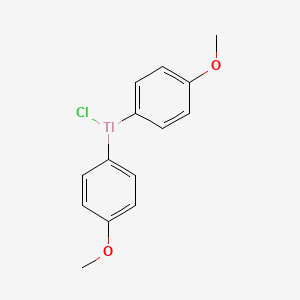
![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)
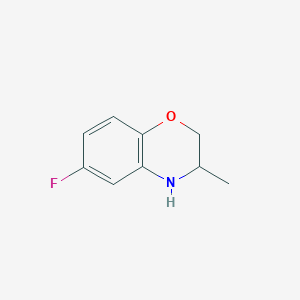
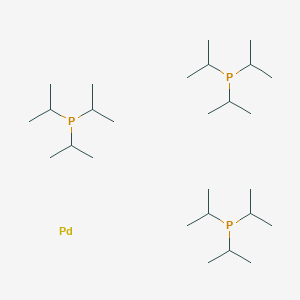
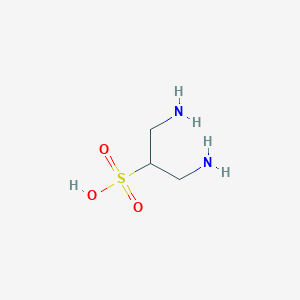

![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
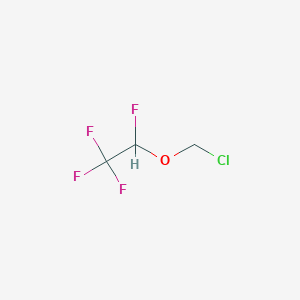

![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
